molecular formula C13H19BrClNO B1374564 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-83-8

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374564
CAS No.: 1219982-83-8
M. Wt: 320.65 g/mol
InChI Key: HZXLFKRWQYBAJG-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride
  • 1-[2-(4-Bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride

These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXLFKRWQYBAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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